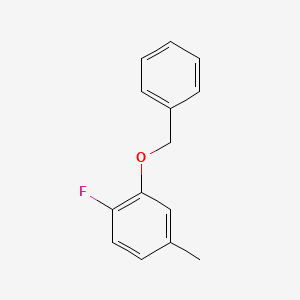

2-(Benzyloxy)-1-fluoro-4-methylbenzene

Description

BenchChem offers high-quality 2-(Benzyloxy)-1-fluoro-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-fluoro-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDXMCCKGQPZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Nomenclature and Synonyms of 1-fluoro-4-methyl-2-(phenylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the chemical compound 1-fluoro-4-methyl-2-(phenylmethoxy)benzene. It is designed to serve as an essential reference for professionals in research and drug development by clarifying its systematic nomenclature, exploring its various synonyms, and establishing its unambiguous identification through key chemical identifiers. The document delves into the structural basis for its different names, offering a clear and logical framework for understanding and utilizing this information in a scientific context.

Core Chemical Identifiers

For unambiguous identification in literature, patents, and chemical databases, the following identifiers are paramount. This table summarizes the core data for 1-fluoro-4-methyl-2-(phenylmethoxy)benzene.

| Identifier | Value |

| Preferred IUPAC Name | 1-fluoro-4-methyl-2-(phenylmethoxy)benzene |

| CAS Registry Number® | Not explicitly found; structure-based |

| Molecular Formula | C₁₄H₁₃FO |

| Molecular Weight | 216.25 g/mol |

| InChI | InChI=1S/C14H13FO/c1-10-7-8-12(15)11(9-10)16-6-13-4-2-3-5-14(13)10/h2-5,7-9H,6H2,1H3 |

| InChIKey | Structure-based generation |

| Canonical SMILES | CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |

Note: A specific CAS Registry Number for this exact structure was not located in the initial search. The identifiers provided are derived from its known chemical structure.

Deconstruction of the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The preferred name, 1-fluoro-4-methyl-2-(phenylmethoxy)benzene , is derived by applying these rules, which ensures that the structure can be precisely reconstructed from the name.

The naming process is as follows:

-

Parent Hydride: The core structure is a benzene ring.

-

Principal Group: The molecule is treated as a substituted benzene. The ether group (-O-) does not have high priority for suffix naming, so it is named as a substituent.

-

Substituents: Three distinct groups are attached to the benzene ring:

-

-F (fluoro)

-

-CH₃ (methyl)

-

-OCH₂C₆H₅ (phenylmethoxy, commonly known as benzyloxy)

-

-

Numbering (Locants): The substituents are numbered to give the lowest possible set of locants. The numbering starts at a substituted carbon and proceeds around the ring. For this molecule, numbering begins at the carbon bearing the fluoro group, proceeds towards the phenylmethoxy group to give it the locant '2', and places the methyl group at '4'. This 1,2,4 substitution pattern is preferred over other possibilities.

-

Alphabetization: The substituents are cited in alphabetical order in the final name: f luoro, m ethyl, p henylmethoxy.

The diagram below illustrates the structural components and their corresponding locants as defined by the IUPAC name.

Caption: Breakdown of the IUPAC name and its structural correlation.

Synonyms and Alternative Nomenclature Systems

Beyond the systematic IUPAC name, organic compounds are often referred to by semi-systematic or common names. These synonyms arise from naming the molecule based on different parent structures or functional group classifications.

Ether-Based Nomenclature

A prevalent method for naming ethers involves identifying the two organic groups attached to the oxygen atom and listing them alphabetically, followed by the word "ether".[1]

-

Synonym: Benzyl 4-fluoro-2-methylphenyl ether

-

Rationale: In this construction, the oxygen atom connects a benzyl group (C₆H₅CH₂–) and a 4-fluoro-2-methylphenyl group. The two substituent groups are named alphabetically. This is a highly intuitive and commonly used naming convention in laboratory settings.

-

Toluene-Based Nomenclature

Since the molecule contains a methyl group attached to the benzene ring, it can be named as a derivative of toluene .

-

Synonym: 2-(Benzyloxy)-4-fluorotoluene

-

Rationale: Toluene (methylbenzene) is designated as the parent compound. The methyl group is assigned position '1' on the ring. Consequently, the benzyloxy group is at position '2', and the fluoro group is at position '4'. This nomenclature is useful as it highlights the toluene scaffold, which is a common starting material in organic synthesis.

-

-

Synonym: 4-Fluoro-2-(phenylmethoxy)toluene

-

Rationale: This is an alternative toluene-based name where the substituents are listed alphabetically. Both 2-(Benzyloxy)-4-fluorotoluene and 4-Fluoro-2-(phenylmethoxy)toluene are valid and clearly define the same structure.

-

The logical relationship between these naming conventions is visualized below.

Caption: Hierarchical view of the primary nomenclature systems.

Summary and Best Practices

For formal publications, regulatory submissions, and unambiguous database searching, the Preferred IUPAC Name: 1-fluoro-4-methyl-2-(phenylmethoxy)benzene is the authoritative choice. However, for internal communications, laboratory synthesis, and discussions where the ether linkage or toluene backbone is of primary interest, synonyms like Benzyl 4-fluoro-2-methylphenyl ether and 2-(Benzyloxy)-4-fluorotoluene are widely understood and accepted.

Drug development professionals and researchers should be proficient in recognizing all major synonyms to ensure a comprehensive survey of existing literature and patents, thereby avoiding ambiguity and ensuring the accurate identification of the chemical entity of interest.

References

-

Matrix Fine Chemicals. 1-FLUORO-4-METHYLBENZENE | CAS 352-32-9. [Link]

-

NIST. Benzene, 1-fluoro-4-methoxy-. [Link]

-

PubChem. 1-Fluoro-2-methylbenzene;1-fluoro-3-methylbenzene;1-fluoro-4-methylbenzene. [Link]

-

PubChem. 4-Fluoroanisole. [Link]

-

PubChem. Benzyl 4-[2-fluoro-4-[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyphenyl]piperazine-1-carboxylate. [Link]

-

PubChem. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. [Link]

-

Chemistry Steps. Naming Ethers. [Link]

-

NIST. Benzene, 1-fluoro-4-methyl-. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). [Link]

-

PubChem. 1,1,2,2-Tetrafluoroethyl benzyl ether. [Link]

-

PubChem. 2,3,4,5-Tetrafluorobenzyl alcohol, 1-methylpropyl ether. [Link]

-

NIST. Benzene, 1-fluoro-4-methyl-. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

EPA. [2-(4-fluoro-benzyl)-phenyl]-acetonitrile Properties. [Link]

-

CAS Common Chemistry. Benzyl 4-methylphenyl ether. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-1-fluoro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a specific, publicly available Safety Data Sheet (SDS) for 2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS No. 1260881-29-5) has not been identified. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including benzyl ethers and fluorinated aromatic hydrocarbons. The information herein is intended to provide a comprehensive and authoritative safety profile based on scientific principles and data from related molecules. Researchers must always apply prudent laboratory practices and conduct their own risk assessments before use.

Introduction: Understanding the Compound and Its Context

2-(Benzyloxy)-1-fluoro-4-methylbenzene is a substituted aromatic ether. Its structure combines a toluene core, a fluorine atom, and a benzyl ether group. This unique combination of functional groups makes it, and compounds like it, valuable intermediates in medicinal chemistry and organic synthesis.[1][2] The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, a common strategy in drug design.[2][3] The benzyloxy group serves as a robust protecting group for a phenolic hydroxyl, which is instrumental in multi-step synthetic pathways.[1][4]

Given its potential application in the synthesis of novel therapeutic agents, a thorough understanding of its safe handling, storage, and disposal is paramount for the protection of laboratory personnel and the environment. This guide provides an in-depth analysis of its inferred safety profile, grounded in the known properties of its constituent chemical motifs.

Section 1: Inferred Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) classifications for analogous compounds such as benzyl ether and various fluorinated aromatics, 2-(Benzyloxy)-1-fluoro-4-methylbenzene should be handled as a substance with the following potential hazards[5][6]:

-

Skin Irritation (Category 2): Aromatic ethers and halogenated hydrocarbons can cause skin irritation upon prolonged contact.[5][7]

-

Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause significant irritation.[5][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5][6]

-

Acute Aquatic Toxicity (Category 2) & Chronic Aquatic Toxicity (Category 2): Many substituted benzene derivatives are toxic to aquatic life with long-lasting effects.[5] Therefore, release into the environment must be strictly avoided.

Precautionary Statements Summary:

-

Prevention: Avoid breathing vapors. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid release to the environment.[7][8]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do so and continue rinsing. If inhaled, remove person to fresh air.[6][8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7][9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Section 2: Physicochemical & Toxicological Data Summary

The precise physicochemical and toxicological properties of 2-(Benzyloxy)-1-fluoro-4-methylbenzene are not fully investigated.[10] The following tables summarize expected properties based on data from structurally related compounds.

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Observation | Rationale / Analogous Compound |

| CAS Number | 1260881-29-5 | [11] |

| Molecular Formula | C₁₄H₁₃FO | Derived from structure |

| Molecular Weight | 216.25 g/mol | Derived from formula |

| Physical State | Likely a liquid or low-melting solid | Benzyl ether is a liquid; other substituted benzenes are liquids or solids.[12][13] |

| Boiling Point | > 200 °C (estimated) | Benzyl ether boils at 298 °C.[12] Fluorotoluene boils at ~114-116°C.[14][15] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, ethyl acetate) | Benzyl ether has very low water solubility.[12] Aromatic compounds are generally soluble in organic solvents.[13] |

| Vapor Pressure | Low, but will increase with temperature | Benzyl ether has a vapor pressure of <1 Pa at 25 °C.[12] |

Table 2: Inferred Toxicological Profile

| Endpoint | Inferred Effect | Rationale / Analogous Compound Data |

| Acute Oral Toxicity | May be harmful if swallowed (GHS Category 5) | For Benzyl Ether, LD50 Oral - Rat is 3,860 mg/kg.[12] |

| Acute Dermal Toxicity | May be harmful if absorbed through skin | General property of many organic solvents and reagents.[5] |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | Benzyl ether is not a skin irritant in rabbit studies, but other irritant warnings exist for related compounds. Prudence dictates assuming irritation.[5][12] |

| Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2A) | A common hazard for many organic chemicals.[5][6] |

| Carcinogenicity | No component is identified as a carcinogen by IARC or OSHA. | Based on data for Benzyl Ether.[5][12] |

| Germ Cell Mutagenicity | No data available; handle as an unknown. | Prudent practice for compounds with limited toxicological data.[12] |

Section 3: Safe Handling and Exposure Control Workflow

Adherence to a strict, self-validating protocol is essential for minimizing exposure and ensuring laboratory safety. The following workflow is mandatory when handling 2-(Benzyloxy)-1-fluoro-4-methylbenzene.

Experimental Protocol: Standard Handling Procedure

-

Risk Assessment: Before any new procedure, perform a full risk assessment, considering the quantities used, potential for aerosolization, and reaction conditions (e.g., temperature, pressure).

-

Engineering Controls: All handling of the compound, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Personal Protective Equipment (PPE) Selection:

-

Eye Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before each use. Change gloves immediately if contamination is suspected.[10]

-

Body Protection: Wear a flame-retardant laboratory coat. Ensure it is buttoned.[9]

-

-

Material Transfer: Use grounded and bonded containers and receiving equipment when transferring larger quantities to prevent static discharge, which could be an ignition source if flammable solvents are present.[8] Use non-sparking tools.[8]

-

Housekeeping: Keep the work area clean. In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[6]

-

End of Work: Thoroughly wash hands and forearms with soap and water after handling is complete.[6] Decontaminate the work surface.

Visualization: Safe Handling Workflow

Caption: Standard laboratory workflow for handling 2-(Benzyloxy)-1-fluoro-4-methylbenzene.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[12] Vapors may be heavier than air and spread along floors.[12]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Visualization: Emergency Response Decision Tree

Caption: Decision tree for emergency response to incidents involving the compound.

Section 5: Reactivity and Storage

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Reactivity: As a benzyl ether, it can be cleaved under various conditions, such as catalytic hydrogenation or by using strong acids or oxidizing agents.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen fluoride.[12]

Storage Protocol

-

Container: Keep in a tightly closed container.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen, argon) if long-term stability is critical, as aromatic ethers can slowly form peroxides, although this risk is lower than for aliphatic ethers.

-

Location: Store in a cool, dry, and well-ventilated area.[8][9]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8] The storage area should be a designated flammables area if stored in solution with flammable solvents.[8]

Conclusion

References

-

Reagentia. 2-(Benzyloxy)-1-fluoro-4-methylbenzene (1 x 1 g). [Link]

-

PubMed. Toxicity of benzyl alcohol preservative. [Link]

-

ChemRadar. fluorine CAS#7782-41-4 | GHS Classification Search Tool. [Link]

-

PubMed. Toxicology of benzyl alcohols: a QSAR analysis. [Link]

-

Airgas. Fluorine - Safety Data Sheet. [Link]

-

Capot Chemical Co., Ltd. 1-BENZYLOXY-2-FLUORO-BENZENE - Safety Data Sheet. [Link]

-

PubChem, National Institutes of Health. Fluorine. [Link]

-

Scribd. Fluorine Safety Data Sheet (SDS). [Link]

-

Dana Bioscience. 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene 250mg. [Link]

-

New Jersey Department of Health. FLUORINE - HAZARD SUMMARY. [Link]

-

Journal of Scientific and Medical Research. Biological Potential of FluoroBenzene Analogs. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). [Link]

- Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

Chemistry Steps. Naming Aromatic Compounds. [Link]

-

NIST. Benzene, 1-fluoro-4-methyl-. [Link]

-

NCERT. Amines. [Link]

-

Chemistry LibreTexts. 15.1: Naming Aromatic Compounds. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

CHIMIA. The Importance of Fluorine in the Life Science Industry. [Link]

-

Michigan State University Chemistry. Aromatic Reactivity. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chimia.ch [chimia.ch]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. aaronchem.com [aaronchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Akamai Error [sigmaaldrich.com]

- 10. capotchem.com [capotchem.com]

- 11. 2-(Benzyloxy)-1-fluoro-4-methylbenzene (1 x 1 g) | Reagentia [reagentia.eu]

- 12. Benzyl ether - Safety Data Sheet [chemicalbook.com]

- 13. CAS 452-62-0: 2-Bromo-1-fluoro-4-methylbenzene [cymitquimica.com]

- 14. Benzene, 1-fluoro-4-methyl- (CAS 352-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]

Methodological & Application

Application Note: Precision Deprotection of Benzyl Groups in Fluorinated Aromatic Scaffolds

Topic: Deprotection of Benzyl Groups in Fluorinated Aromatic Systems Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary

The incorporation of fluorine into aromatic rings is a cornerstone of modern medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability. However, the deprotection of benzyl (Bn) ethers—a standard transformation in organic synthesis—presents a unique "orthogonality challenge" in fluorinated systems.

Standard hydrogenolysis (

Strategic Decision Framework

Before selecting a protocol, analyze the electronic environment of your substrate. Use the decision tree below to select the optimal method.

Figure 1: Decision matrix for selecting deprotection conditions based on substrate electronics.

Mechanistic Insights & Causality

The Fluorine Conundrum

-

Hydrogenolysis Risks (HDF): The C-F bond strength (~116 kcal/mol) typically resists hydrogenolysis. However, on heterogeneous catalyst surfaces (Pd/C), the C-F bond is weakened by chemisorption, especially in electron-deficient rings (e.g., pentafluorophenyl) or when F is ortho to directing groups. This leads to hydrodefluorination , replacing F with H.

-

Lewis Acid Risks (Halogen Exchange): While

is a standard debenzylating agent, it can activate benzylic

Experimental Protocols

Protocol A: "Soft" Acidolysis (TFA / Thioanisole)

Best For: Polyfluorinated rings,

Reagents:

-

Trifluoroacetic Acid (TFA)[1]

-

Thioanisole (Scavenger)

-

Optional: Pentamethylbenzene (Secondary scavenger for highly reactive systems)

Step-by-Step:

-

Preparation: Dissolve the substrate (1.0 equiv) in neat TFA (0.1 M concentration). Note: If the substrate is acid-sensitive, use DCM:TFA (1:1).

-

Scavenger Addition: Add Thioanisole (2.0 – 5.0 equiv). The solution may turn slight yellow.

-

Reaction: Stir at 0 °C to Room Temperature for 1–4 hours. Monitor by TLC/LCMS.

-

Workup:

-

Evaporate TFA under reduced pressure (use a trap; TFA is corrosive).

-

Redissolve residue in EtOAc.

-

Wash with sat.

(to remove residual acid) and brine. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography is usually required to remove the thioanisole byproduct.

Protocol B: Poisoned Catalytic Hydrogenolysis

Best For: Simple fluorobenzenes where metal-free conditions are not possible. Concept: Standard Pd/C is too active. We use Catalytic Transfer Hydrogenation (CTH) or catalyst poisoning to reduce surface energy, preventing C-F insertion.

Reagents:

-

5% Pd/C (or Pd(OH)

for difficult cases) -

Ammonium Formate (Hydrogen donor)[1]

-

Solvent: Methanol or Ethanol

Step-by-Step:

-

Setup: In a round-bottom flask, dissolve substrate in MeOH (0.05 M).

-

Catalyst Addition: Add 5% Pd/C (10 wt% loading relative to substrate).

-

Pro-Tip: To prevent defluorination, add diphenylsulfide (0.1 equiv relative to Pd) or use a commercially available "poisoned" catalyst (e.g., Pd/C(en)).

-

-

Donor Addition: Add Ammonium Formate (5.0 – 10.0 equiv).

-

Reaction: Heat to reflux (

) for 1–2 hours. The evolution of -

Filtration: Cool to RT. Filter through a Celite pad to remove Pd.

-

Workup: Concentrate filtrate. Partition between water and EtOAc to remove ammonium salts.

Protocol C: Lewis Acid Cleavage (BCl3)

Best For: Substrates stable to strong acid but sensitive to reduction.

Critical Distinction: Use

Step-by-Step:

-

Setup: Flame-dry glassware. Maintain

atmosphere. -

Solvation: Dissolve substrate in anhydrous DCM (0.1 M). Cool to -78 °C .

-

Addition: Add

(1.0 M in DCM, 3.0 – 5.0 equiv) dropwise.-

Caution: Exothermic.

-

-

Warming: Stir at -78 °C for 1 hour, then slowly warm to 0 °C . Do not heat to reflux.

-

Quench: Quench carefully with MeOH at 0 °C.

-

Hydrolysis: Dilute with water/DCM. Separate layers.

Comparative Data & Selection Guide

| Feature | TFA / Thioanisole | Pd/C + H2 (Standard) | Pd/C + HCOONH4 (CTH) | BCl3 / BBr3 |

| Primary Mechanism | Acid-mediated | Metal-catalyzed Hydrogenolysis | Transfer Hydrogenolysis | Lewis Acid Complexation |

| C-F Integrity | Excellent (Inert) | Poor (High risk of HDF) | Good (Milder kinetics) | Variable (BBr3 risks exchange) |

| Ar-CF3 Stability | Excellent | Good | Good | Risk (with BBr3) |

| Reaction Time | 1–4 Hours | 2–12 Hours | 1–3 Hours | 1–4 Hours |

| Scalability | Medium (Reagent cost) | High | High | Medium |

Troubleshooting & Self-Validation

-

Issue: Loss of Fluorine (M-18 peak in MS).

-

Cause: Catalyst is inserting into Ar-F bond.

-

Fix: Switch to Protocol A (TFA/Thioanisole). If hydrogenation is mandatory, switch solvent to Ethyl Acetate (non-protic solvents often slow down HDF) and stop reaction immediately upon benzyl consumption.

-

-

Issue: Incomplete Deprotection with TFA.

-

Cause: Benzyl cation is recombining (equilibrium).

-

Fix: Increase Thioanisole equivalents (up to 10 eq) or add Pentamethylbenzene as a secondary scavenger.

-

-

Issue: Halogen Exchange (

).-

Cause: Used

on a trifluoromethyl substrate.[2] -

Fix: Use

or Protocol A.

-

References

-

Kiso, Y., et al. (1980). "Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism." Chemical & Pharmaceutical Bulletin. Link

-

Bieg, T., & Szeja, W. (1985). "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis. Link

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[3] (Standard Text).

-

Crawford, C., & Oscarson, S. (2020). "Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis... Preventing Saturation." ChemRxiv. Link

-

Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews. Link

Sources

Application Notes and Protocols: Hydrogenolysis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene

Introduction

The selective cleavage of benzyl ethers is a cornerstone transformation in synthetic organic chemistry, particularly within the realms of pharmaceutical and fine chemical synthesis where the benzyl group serves as a robust protecting group for hydroxyl functionalities.[1][2] The hydrogenolysis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene presents a case study in navigating the subtleties of catalytic hydrogenation, where the desired deprotection must be achieved without compromising other sensitive functional groups on the aromatic ring. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for the successful hydrogenolysis of this substrate.

Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to not only replicate these procedures but also to rationally troubleshoot and adapt them to their specific synthetic challenges. We will delve into the critical parameters of catalyst selection, solvent effects, and reaction conditions, while also addressing the potential for side reactions such as hydrodefluorination.

Mechanistic Insights

The hydrogenolysis of a benzyl ether over a heterogeneous catalyst, typically palladium on carbon (Pd/C), is a multifaceted process.[3] While the precise mechanism on the catalyst surface is complex and still a subject of investigation, it is generally understood to involve the following key steps:[4]

-

Adsorption: Both the hydrogen gas and the benzyl ether substrate adsorb onto the active sites of the palladium catalyst.

-

Hydrogen Activation: Molecular hydrogen dissociates into reactive hydrogen atoms on the palladium surface.

-

C-O Bond Cleavage: The benzylic carbon-oxygen bond is cleaved. This is often the rate-determining step and can be influenced by factors such as steric hindrance and the electronic nature of the substrate.

-

Product Formation: The resulting fragments are hydrogenated to form the desired phenol (2-fluoro-5-methylphenol) and toluene.

-

Desorption: The final products desorb from the catalyst surface, regenerating the active sites.

Diagram: Proposed Hydrogenolysis Pathway

Caption: Proposed pathway for benzyl ether hydrogenolysis.

Challenges and Considerations

The presence of a fluorine atom on the aromatic ring of 2-(Benzyloxy)-1-fluoro-4-methylbenzene introduces a potential complication: hydrodefluorination . The carbon-fluorine bond is strong, but under certain hydrogenolysis conditions, it can be cleaved, leading to the formation of undesired byproducts.[5][6] The choice of catalyst and reaction conditions is therefore critical to ensure selectivity.

Furthermore, steric hindrance around the benzylic ether linkage can affect the rate of reaction.[7][8] While the substrate is not exceptionally hindered, this is a factor to consider when applying these methods to more complex molecules.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for a successful hydrogenolysis reaction. Palladium-based catalysts are generally preferred for their high activity and selectivity in cleaving benzyl ethers without reducing the aromatic ring.[9]

| Catalyst System | Key Advantages | Potential Drawbacks | Recommended For |

| 5% or 10% Pd/C | Readily available, cost-effective, generally high activity.[9] | Can sometimes promote hydrodehalogenation.[10] | General purpose debenzylation under mild conditions. |

| 20% Pd(OH)₂/C (Pearlman's Catalyst) | Often more active and less prone to causing hydrodehalogenation than Pd/C.[11] | More expensive than standard Pd/C. | Substrates sensitive to hydrodehalogenation or requiring more forcing conditions. |

| Pd/C + Pd(OH)₂/C Combination | Can exhibit synergistic effects, leading to faster and more complete reactions.[11] | Requires optimization of the catalyst ratio. | Difficult-to-cleave benzyl ethers.[11] |

| Raney Nickel | Very active, inexpensive. | Less selective, can promote ring hydrogenation and hydrodefluorination.[12] | Cases where over-reduction is not a concern. |

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially after use), and hydrogen gas under pressure.[13][14] All procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).[15] Ensure that all glassware is free of cracks and that the hydrogenation apparatus is properly assembled and leak-tested.[16]

Protocol 1: Standard Hydrogenolysis using 10% Pd/C

This protocol outlines a standard procedure for the hydrogenolysis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene using palladium on carbon at atmospheric pressure.

Materials:

-

2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS: 1260881-29-5)[17][18]

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol (EtOH), reagent grade

-

Celite®

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Nitrogen inlet

-

Filtration apparatus

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stir bar, add 2-(Benzyloxy)-1-fluoro-4-methylbenzene (1.0 eq).

-

Under a gentle stream of nitrogen, add ethanol (sufficient to create a ~0.1 M solution).

-

Carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely.[19]

-

Seal the flask, and with vigorous stirring, evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Evacuate the flask one final time and backfill with hydrogen from a balloon.

-

Maintain a positive pressure of hydrogen with the balloon and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the reaction vessel with nitrogen to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 2-fluoro-5-methylphenol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Transfer Hydrogenolysis

For laboratories not equipped for handling hydrogen gas directly, catalytic transfer hydrogenation offers a safer alternative.[20] This method generates hydrogen in situ from a donor molecule.

Materials:

-

2-(Benzyloxy)-1-fluoro-4-methylbenzene

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ammonium formate (HCO₂NH₄) or 2-propanol[20]

-

Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Benzyloxy)-1-fluoro-4-methylbenzene (1.0 eq) and the chosen solvent (MeOH or EtOH).

-

Carefully add 10% Pd/C (10-20 mol% Pd).

-

Add ammonium formate (3-5 eq) in one portion.

-

Heat the reaction mixture to a gentle reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

If ammonium formate was used, the resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove salts. Dry the organic layer and concentrate to obtain the crude product.

-

Purify as needed.

Diagram: Experimental Workflow

Caption: General workflow for hydrogenolysis.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Steric hindrance | - Use fresh catalyst or increase catalyst loading.- Ensure a positive hydrogen pressure or add more transfer reagent.- Switch to a more active catalyst like Pearlman's catalyst or a combination of catalysts.[11]- Increase reaction temperature or pressure (with appropriate equipment). |

| Hydrodefluorination | - Overly active catalyst- Prolonged reaction time- Acidic conditions | - Use a less active catalyst or a catalyst known for higher selectivity (e.g., Pd(OH)₂/C).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Ensure the solvent is neutral; avoid acidic additives unless necessary for other reasons. |

| Low Yield | - Product adsorption onto the catalyst- Incomplete workup | - After filtration, wash the catalyst thoroughly with a polar solvent.- Ensure complete transfer of the reaction mixture during workup. |

Conclusion

The hydrogenolysis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene is a readily achievable transformation with careful attention to detail. By understanding the underlying mechanism, selecting the appropriate catalytic system, and adhering to safe laboratory practices, researchers can reliably perform this deprotection to advance their synthetic endeavors. The protocols provided herein serve as a robust starting point, and the troubleshooting guide offers a framework for optimizing the reaction for specific needs.

References

- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

- Adonin, N. Y., & Starichenko, V. F. (2000). Hydrogenolysis of C–F bonds in fluorinated aromatic hydrocarbons catalysed by nickel complexes.

- Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Hydrogenolysis of Ethers. (n.d.).

- Crawford, C., & Oscarson, S. (2020).

- Bieg, T., & Szeja, W. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 63(8), 2149-2152.

- Ye, J., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. Journal of the American Chemical Society, 142(27), 11849-11855.

- HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.

- Phifer, C., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(5), 13-20.

- Feng, Y., et al. (2023). Recent Progress in Catalyst Development of the Hydrogenolysis of Biomass-Based Glycerol into Propanediols—A Review. Bioengineering, 10(11), 1264.

- Hydrogen

- Hydrogenolysis of Benzyl Ether. (n.d.). Ambeed.com.

- What is the mechanism of benzyl ether hydrogenolysis?. (2020, November 2). Chemistry Stack Exchange.

- Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.

- Williams, C. T., & Monnier, J. R. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Reaction Chemistry & Engineering, 8(2), 336-345.

- Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

- Mao, Y., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.

- Ichikawa, T., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3991.

- Al-Adwani, H. A. M., et al. (2022). C–O Hydrogenolysis of C3–C4 Polyols Selectively to Terminal Diols over Pt/W/SBA-15 Catalysts.

- Yang, S. S. (n.d.).

- Mao, Y., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Request PDF.

- Wall, L. A., & Pummer, W. J. (1959). Reactions of aromatic fluorocarbons with hydrogen. Journal of Research of the National Bureau of Standards, 63A(2), 169-173.

- Palladium on Carbon. (n.d.).

- Grellier, M., et al. (2024). Hydrogenolysis of Haloboranes: from Synthesis of Hydroboranes to Formal Hydroboration Reactions.

- Wuts, P. G. M. (2020).

- Qiang, H., et al. (2024).

- 2-(benzyloxy)-1-fluoro-4-methylbenzene. (n.d.). Fluorochem.

- Rathore, R., et al. (2002). Efficient Hydrogenation of Sterically Hindered Olefins with Borane−Methyl Sulfide Complex. The Journal of Organic Chemistry, 67(15), 5106-5116.

- 2-(Benzyloxy)-1-fluoro-4-methylbenzene (1 x 1 g). (n.d.). Reagentia.

- Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8695-8714.

- Foley, D. A., et al. (2018). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.

- Zhang, J., et al. (2022). Hydrogenolysis of 2, 4, 6, 8, 10, 12-hexabenzyl-2, 4, 6, 8, 10, 12-hexaazaisowurtzitane (HBIW) with PdX (X=Fe, Ni, Co, Ag, Pt)

- Hibbitts, D. D., et al. (2024).

Sources

- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 2. sciforum.net [sciforum.net]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Hydrogenolysis of C–F bonds in fluorinated aromatic hydrocarbons catalysed by nickel complexes - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Recent Progress in Catalyst Development of the Hydrogenolysis of Biomass-Based Glycerol into Propanediols—A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. nacatsoc.org [nacatsoc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. safety.pitt.edu [safety.pitt.edu]

- 16. njhjchem.com [njhjchem.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. 2-(Benzyloxy)-1-fluoro-4-methylbenzene (1 x 1 g) | Reagentia [reagentia.eu]

- 19. chem.uci.edu [chem.uci.edu]

- 20. cdnsciencepub.com [cdnsciencepub.com]

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene

This guide is structured as a high-level technical document for analytical chemists and synthetic researchers. It focuses on the structural validation of 2-(Benzyloxy)-1-fluoro-4-methylbenzene , a common fluorinated building block, by comparing it against its phenolic precursor.

Executive Summary

This guide provides a comparative analysis of the 1H NMR profile for 2-(Benzyloxy)-1-fluoro-4-methylbenzene (Target). The primary objective is to distinguish the target molecule from its precursor, 2-fluoro-5-methylphenol , following a Williamson ether synthesis.

The analysis highlights the diagnostic utility of

Key Spectral Features

-

Diagnostic Signal: Benzylic Methylene (

) singlet at ~5.12 ppm . -

Fluorine Coupling: Distinctive splitting of aromatic protons H-3, H-5, and H-6 due to

and -

Validation Marker: Complete disappearance of the phenolic -OH singlet (~5.0–9.0 ppm, solvent dependent).

Structural & Mechanistic Context

Understanding the NMR spectrum requires analyzing the magnetic environment created by the substituents. The fluorine atom at position 1 is a spin-active nucleus (

Structural Diagram & Coupling Network

The following diagram illustrates the proton numbering and the key scalar couplings (

Caption: Figure 1 visualizes the core benzene ring. Note that Fluorine (Red) splits H-6, H-3, and H-5, creating complex multiplets rather than simple doublets.

Comparative Analysis: Precursor vs. Product

The most critical task in process chemistry is confirming the completion of the benzylation reaction. The table below contrasts the theoretical/expected shifts of the starting material (Phenol) against the Product (Ether).

Solvent:

| Feature | Precursor: 2-Fluoro-5-methylphenol | Product: 2-(Benzyloxy)-1-fluoro-4-methylbenzene | |

| -OH (Phenolic) | ~5.0 - 6.5 ppm (Broad s) | ABSENT | Diagnostic Disappearance |

| -OCH2- (Benzylic) | Absent | 5.12 ppm (s, 2H) | New Signal (Diagnostic) |

| -CH3 (Methyl) | 2.28 ppm (s) | 2.32 ppm (s, 3H) | Minimal (+0.04 ppm) |

| H-3 (Aromatic) | ~6.75 ppm (dd) | ~6.85 ppm (d/dd) | Shielding change due to O-alkylation |

| H-6 (Aromatic) | ~6.90 ppm (dd) | ~7.00 ppm (dd) | Deshielding |

| Benzyl Aromatics | Absent | 7.30 - 7.45 ppm (m, 5H) | New Multiplet Region |

Detailed Spectral Assignment (Product)

Region A: The Aliphatic Zone (2.0 – 3.0 ppm)

-

2.32 ppm (Singlet, 3H): The methyl group at C4.

-

Note: While typically a singlet, high-resolution instruments (>500 MHz) may resolve a tiny doublet (

) or broadening due to long-range coupling with the fluorine.

-

Region B: The Ether Linkage (5.0 – 5.2 ppm)

-

5.12 ppm (Singlet, 2H): The benzylic methylene protons (

).-

Validation: Integration must be exactly 2:3 ratio relative to the methyl group. A ratio deviation suggests unreacted benzyl bromide (which appears at ~4.5 ppm).

-

Region C: The Aromatic Zone (6.8 – 7.5 ppm)

This region is complex due to the overlap of the benzyl ring (5 protons) and the fluorinated core (3 protons).

-

7.30 – 7.45 ppm (Multiplet, 5H): The monosubstituted phenyl ring of the benzyl group. These protons generally appear as a clustered multiplet.

-

The Fluorinated Core (3 Protons):

-

H-6 (Ortho to F): Appears as a doublet of doublets (dd) at ~7.00 ppm .

-

Coupling 1:

(Large F coupling). -

Coupling 2:

(Ortho coupling to H-5).

-

-

H-3 (Ortho to OBn, Meta to F): Appears as a doublet (d) or dd at ~6.85 ppm .

-

Coupling:

. -

Note: The coupling to H-5 (para) is usually negligible (

), so it often looks like a doublet split only by Fluorine.

-

-

H-5 (Meta to F, Ortho to Me): Appears as a multiplet/dd at ~6.75 ppm .

-

Coupling 1:

(Ortho to H-6). -

Coupling 2:

(Meta to F).

-

-

Experimental Protocol: Synthesis & Analysis

To ensure reproducible data, the following workflow is recommended for preparing the sample.

Workflow Diagram

Caption: Figure 2 outlines the standard Williamson ether synthesis and sample preparation workflow.

Sample Preparation Protocol

-

Isolation: Ensure the crude product is free of paramagnetic impurities (e.g., metal filings) and dried thoroughly to remove EtOAc (which has signals at 4.12, 2.05, 1.26 ppm that can obscure the methyl/benzylic region).

-

Solvent: Use Chloroform-d (

) with 0.03% TMS.-

Reason:

minimizes H-bonding and provides sharp resolution for the aromatic region compared to DMSO-

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Caution: Over-concentrated samples leads to line broadening, making

coupling measurements difficult.

-

Troubleshooting & Impurities

When analyzing the spectrum, watch for these common impurities from the synthesis:

| Impurity | Chemical Shift ( | Source | Action |

| Benzyl Bromide | ~4.50 ppm (s, | Unreacted Reagent | Recrystallize or Column Chromatography. |

| Water | ~1.56 ppm (in | Wet Solvent/Sample | Dry sample under high vacuum. |

| Acetone | 2.17 ppm (s) | Reaction Solvent | Rotovap for extended time. |

| 2-Fluoro-5-methylphenol | ~5.0-6.0 ppm (broad OH) | Unreacted Starting Material | Wash organic layer with 1M NaOH (removes phenol). |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for coupling constants).

-

Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine coupling. University of Wisconsin-Madison.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general benzyl ether shifts).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Protocol for Williamson Ether Synthesis).[3][4][5]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.